

Spectroscopic Characterization of 4-Bromo-2-phenylthiazole: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-2-phenylthiazole

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This guide provides a comprehensive comparison of the spectroscopic characteristics of **4-Bromo-2-phenylthiazole** and its structural analogs, 2-phenylthiazole and 4-chloro-2-phenylthiazole. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **4-Bromo-2-phenylthiazole** and its analogs.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
4-Bromo-2-phenylthiazole	Not available in literature	Not available in literature
2-Phenylthiazole	CDCl_3	8.10-8.07 (m, 3H), 7.89 (d, J = 8 Hz, 1H), 7.57-7.46 (m, 4H), 7.37 (t, J = 8 Hz, 1H)[1]
4-Chloro-2-phenylthiazole	Not available in literature	Not available in literature

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
4-Bromo-2-phenylthiazole	Not available in literature	Not available in literature
2-Phenylthiazole	Not specified	168.1, 144.0, 133.8, 130.3, 128.9, 126.4, 119.3
4-Chloro-2-phenylthiazole	Not available in literature	Not available in literature

Table 3: Infrared (IR) Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm^{-1})
4-Bromo-2-phenylthiazole	Not available in literature	Not available in literature
2-Phenylthiazole	Neat	3100, 1488, 1442, 1240, 1072, 973, 843, 761, 688[2]
4-Chloro-2-phenylthiazole	Not available in literature	Not available in literature

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Method	Molecular Ion (m/z) and Major Fragments
4-Bromo-2-phenylthiazole	GC-MS	Molecular Ion: 239/241 (due to Br isotopes)[3]
2-Phenylthiazole	GC-MS	Molecular Ion: 161, Major Fragments: 134[2]
4-Chloro-2-phenylthiazole	Not available in literature	Predicted Molecular Ion: 195/197 (due to Cl isotopes)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **¹H NMR Acquisition:** Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required compared to ¹H NMR.

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:**
 - **Neat (for liquids):** Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - **KBr Pellet (for solids):** Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
- **Data Processing:** Process the spectrum to identify the characteristic absorption bands corresponding to the various functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

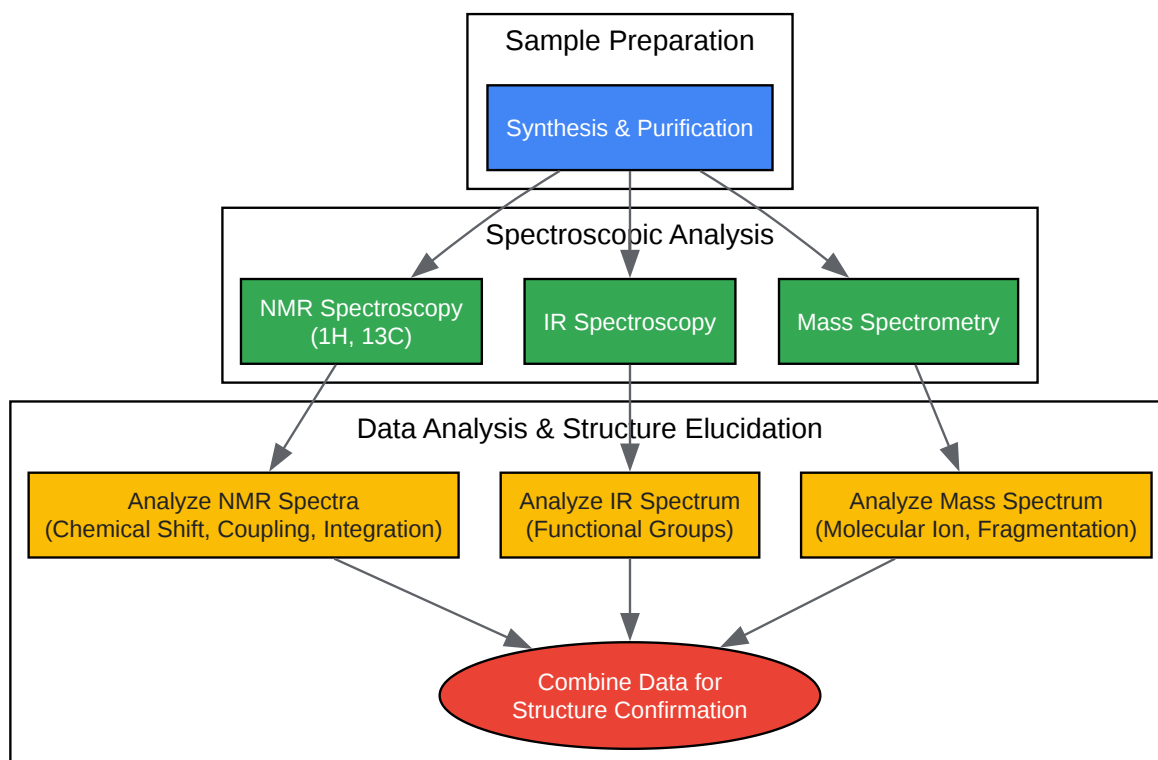
Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
- **Instrumentation:** Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

- **GC Separation:** Inject the sample into the GC, where it is vaporized and separated based on its volatility and interaction with the GC column. The temperature of the GC oven is typically programmed to ramp up to ensure the elution of the compound.
- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of ions at different m/z values, providing information about the molecular weight and structural fragments of the compound.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like **4-Bromo-2-phenylthiazole**.



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- 3. 4-Bromo-2-phenylthiazole | C₉H₆BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]
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